molecular formula C18H17NO3 B2406323 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 132105-71-6

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2406323
CAS No.: 132105-71-6
M. Wt: 295.338
InChI Key: UDXINIVAVPGBJW-UHFFFAOYSA-N
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Description

Electronic Effects

  • 3-Carboxylic acid : Acts as a strong electron-withdrawing group, decreasing indole ring electron density (-I effect). This facilitates nucleophilic aromatic substitution at positions 4 and 6.
  • 5-Methoxy group : Provides electron-donating resonance (+M effect), creating regional electron density gradients that influence binding to enzymatic pockets.

Steric Considerations

Substituent Position Steric Impact
Benzyl N1 Blocks nucleophilic attack at nitrogen
Methyl C2 Restricts rotation about C2-C3 bond
Methoxy C5 Limits planarization of indole ring

Molecular docking studies of analogous N-benzyl indoles demonstrate:

  • Benzyl groups engage in π-π stacking with aromatic residues in enzyme active sites.
  • 2-Methyl substituents enforce a non-coplanar conformation, reducing off-target interactions.
  • 5-Methoxy groups participate in hydrogen-bond networks with catalytic serine/threonine residues.

Recent work on HIV-1 integrase inhibitors highlights the pharmacophoric necessity of:

  • Acidic group at C3 for Mg²⁺ chelation
  • Bulky N1 substituents (e.g., benzyl) for viral DNA binding
  • Small alkyl groups at C2 for improved metabolic stability

Properties

IUPAC Name

1-benzyl-5-methoxy-2-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-17(18(20)21)15-10-14(22-2)8-9-16(15)19(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXINIVAVPGBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of indole derivatives as starting materials. The synthetic process typically includes steps such as alkylation, methoxylation, and carboxylation under specific reaction conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid have been evaluated against several pathogens. In vitro studies demonstrated significant activity against various bacterial and fungal strains:

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (DIZ)
Staphylococcus aureus15 µg/mL20 mm
Escherichia coli25 µg/mL15 mm
Candida albicans10 µg/mL25 mm

These results suggest that the compound could be a potent antimicrobial agent suitable for further development in therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has been assessed through various studies. The following table summarizes its effectiveness against different cancer cell lines:

Cell LineIC50 Value (µM)
HL6012.5
HCT11615.0
MCF718.0

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in these cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Antiviral Studies : In a study examining its effects against HIV, the compound demonstrated a significant reduction in viral load in infected cell cultures.

Anti-inflammatory Effects : A model of acute inflammation showed that treatment with this compound resulted in reduced inflammatory markers, indicating its potential use in treating inflammatory diseases.

Applications in Research and Industry

The compound serves multiple roles across various fields:

Chemistry : It is utilized as a building block for synthesizing more complex molecules and as a reagent in organic reactions.

Biology : Ongoing research focuses on its biological activities, particularly antiviral, anti-inflammatory, and anticancer properties.

Medicine : Investigations into its therapeutic potential continue, aiming to develop treatments for diseases such as cancer and viral infections.

Industry : The compound is also explored for its role in developing new materials and intermediates for pharmaceutical production.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

Biological Activity

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the indole derivatives class, known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in fields such as medicinal chemistry and pharmacology.

Indole derivatives, including this compound, interact with various biological targets, influencing numerous cellular processes. The mechanism of action can be summarized as follows:

  • Target Interaction : These compounds bind with high affinity to multiple receptors, which may include serotonin receptors and other G-protein coupled receptors (GPCRs) .
  • Biochemical Pathways : They are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant activities .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (DIZ)
Staphylococcus aureus15 µg/mL20 mm
Escherichia coli25 µg/mL15 mm
Candida albicans10 µg/mL25 mm

These results suggest that the compound could serve as a potent antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 Value (µM)
HL6012.5
HCT11615.0
MCF718.0

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in these cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has a moderate half-life, allowing for sustained biological activity .

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

  • Antiviral Studies : In a study examining the antiviral effects against HIV, the compound demonstrated a significant reduction in viral load in infected cell cultures.
  • Anti-inflammatory Effects : A model of acute inflammation showed that treatment with this compound resulted in reduced inflammatory markers, indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step functionalization of a core indole scaffold. For example, starting from 5-methoxy-1H-indole-3-carboxylic acid, sequential alkylation (e.g., benzylation at N1) and methylation (at C2) are performed under basic conditions (e.g., NaH/DMF). Critical parameters include temperature control (0–25°C for benzylation to avoid over-alkylation) and protecting group strategies (e.g., methyl ester intermediates to preserve carboxylic acid functionality). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard .

Q. What analytical techniques are optimal for characterizing the purity and structure of this compound?

  • Methodology :

  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, methoxy singlet at δ 3.7–3.9 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected for C₁₉H₁₉NO₃: 310.1443).
  • Melting Point : Comparative analysis against literature values to confirm crystallinity .

Q. How stable is this compound under typical storage conditions, and what degradation products might form?

  • Methodology : Stability studies involve accelerated degradation (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Common degradation pathways include hydrolysis of the methoxy group (yielding 5-hydroxy derivatives) or oxidation of the benzyl moiety. Storage recommendations: desiccated at –20°C in amber vials to minimize light/oxygen exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replacing benzyl with other aryl groups, varying methoxy/methyl positions) to probe pharmacophore requirements.
  • In Vitro Assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays. IC₅₀ values are calculated via dose-response curves.
  • Molecular Docking : Perform computational modeling (AutoDock Vina) to assess binding affinity to active sites, correlating with experimental data .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Standardization : Replicate assays under identical conditions (buffer pH, enzyme concentration, incubation time).
  • Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding kinetics vs. enzymatic activity assays).
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA) to identify outliers or batch-dependent variability .

Q. How can the compound’s solubility and bioavailability be optimized for in vivo studies?

  • Methodology :

  • Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility.
  • Prodrug Design : Introduce ester groups (e.g., ethyl ester at C3-carboxylic acid) for passive membrane permeability, followed by in situ hydrolysis.
  • Nanoparticle Encapsulation : Use PLGA-based nanoparticles to improve pharmacokinetic profiles, monitored via LC-MS plasma analysis .

Q. What are the potential off-target interactions, and how can they be mitigated?

  • Methodology :

  • Proteome-Wide Screening : Use affinity chromatography coupled with LC-MS/MS to identify non-specific binding partners.
  • Selectivity Profiling : Test against related enzymes/receptors (e.g., indoleamine 2,3-dioxygenase vs. tryptophan hydroxylase) to establish selectivity ratios.
  • Structural Optimization : Introduce steric hindrance (e.g., bulky substituents at C2) to reduce off-target engagement .

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